molecular formula C16H13N3O2 B7882187 methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate

methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B7882187
M. Wt: 279.29 g/mol
InChI Key: UEVHYXAWYORMTH-UHFFFAOYSA-N
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Description

Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a benzoate ester linked to an imidazole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine ring via a coupling reaction. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate exerts its effects involves interactions with specific molecular targets. The imidazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is unique due to the combination of its imidazole and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for diverse applications compared to compounds with only one of these rings .

Properties

IUPAC Name

methyl 4-(5-pyridin-4-yl-1H-imidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)13-4-2-11(3-5-13)14-15(19-10-18-14)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVHYXAWYORMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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